

Molecular Structure and Physicochemical Properties

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Compound of Interest

Compound Name: *4-Bromo-2-fluoro-3-nitrophenol*

CAS No.: *1805031-72-4*

Cat. No.: *B2721164*

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4-Bromo-2-fluoro-3-nitrophenol is a polysubstituted phenol featuring a bromine atom, a fluorine atom, and a nitro group on the benzene ring. The specific arrangement of these functional groups dictates its unique electronic and steric environment, which in turn governs its reactivity and physical properties.

Structural Analysis

The molecule's structure combines several key functional groups whose electronic effects are crucial to understanding its behavior.

- **Phenolic Hydroxyl (-OH):** A strongly activating, ortho-, para-directing group due to its +M (mesomeric) effect, which donates electron density to the ring. It also imparts acidic properties.
- **Fluorine (-F):** The most electronegative element, it exerts a powerful electron-withdrawing inductive (-I) effect. It also has a moderate +M effect, but for halogens, the inductive effect typically dominates in influencing reactivity.

- Bromine (-Br): Like fluorine, it has a -I and a +M effect. Its inductive effect is weaker than fluorine's, and its resonance effect is also less pronounced.
- Nitro (-NO₂): A potent electron-withdrawing group through both inductive (-I) and mesomeric (-M) effects, making it a strong deactivating group and a meta-director.

The interplay of these effects on the aromatic ring is complex and critical for predicting reactivity.

Caption: Electronic effects of substituents on the aromatic ring.

Predicted Physicochemical Properties

Quantitative data for **4-bromo-2-fluoro-3-nitrophenol** is not readily available. However, we can estimate its properties based on related structures like 4-bromo-2-fluoro-5-nitrophenol (CAS 661463-12-3) and 2-bromo-4-fluoro-5-nitrophenol (CAS 84478-87-5).

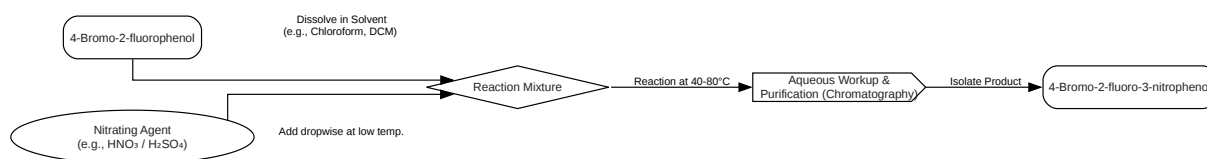
Property	Predicted Value / Characteristic	Rationale / Comparative Data
Molecular Formula	C ₆ H ₃ BrFNO ₃	Based on structure.
Molecular Weight	235.99 g/mol	Calculated value.[1][2]
Appearance	Yellow to orange solid	Nitrophenols are typically colored solids.[3]
Melting Point	60-95 °C	Isomers like 4-bromo-2-fluoro-6-nitrophenol melt at 63-65°C[4], while 4-bromo-2-nitrophenol melts at 90-94°C. The exact value depends on crystal lattice packing.
Solubility	Limited solubility in water, moderate solubility in organic solvents (e.g., ethanol, DCM, ethyl acetate).	Typical for halogenated nitrophenols.[3][5]
Acidity (pKa)	Moderately acidic	The phenolic proton is rendered more acidic by the strong electron-withdrawing effects of the nitro, fluoro, and bromo groups. Bromophenols are generally slightly more acidic than fluorophenols.[6]
XLogP3	~2.2 - 2.6	A measure of lipophilicity. Calculated values for isomers fall within this range.[1][2]

Synthesis and Reactivity

The synthesis of polysubstituted aromatics requires careful strategic planning to ensure correct regiochemistry. The directing effects of the substituents are paramount.

Proposed Synthetic Pathway

A logical approach to synthesizing **4-bromo-2-fluoro-3-nitrophenol** would start from a more readily available precursor, 4-bromo-2-fluorophenol. The key step is the regioselective nitration of this starting material.



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Caption: Proposed workflow for the synthesis of **4-bromo-2-fluoro-3-nitrophenol**.

Experimental Protocol: Nitration of 4-Bromo-2-fluorophenol

This protocol is adapted from established methods for the nitration of substituted phenols.[7][8]

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-bromo-2-fluorophenol (1 equivalent) in a suitable solvent like dichloromethane or chloroform.
- **Cooling:** Cool the solution to 0°C in an ice bath.
- **Preparation of Nitrating Agent:** Slowly add concentrated nitric acid (1 equivalent) to concentrated sulfuric acid (2-3 equivalents) in a separate flask, also cooled in an ice bath.
- **Addition:** Add the nitrating mixture dropwise to the stirred solution of 4-bromo-2-fluorophenol, ensuring the internal temperature does not exceed 5-10°C.
- **Reaction:** After the addition is complete, allow the reaction to stir at 0°C for one hour, then warm to room temperature and monitor by TLC until the starting material is consumed. Some protocols for similar compounds suggest gentle heating (40-80°C) to drive the reaction to completion.[7]

- **Quenching and Workup:** Carefully pour the reaction mixture over crushed ice and water. Separate the organic layer.
- **Extraction:** Extract the aqueous layer with dichloromethane (3x).
- **Washing:** Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- **Purification:** Purify the resulting crude solid by column chromatography (e.g., using a hexane:ethyl acetate gradient) to isolate the desired **4-bromo-2-fluoro-3-nitrophenol** isomer.

Causality and Regioselectivity: The hydroxyl group is a powerful ortho-, para-director. In 4-bromo-2-fluorophenol, the positions ortho and para to the -OH are C2, C6, and C4. Since C4 is blocked by bromine and C2 by fluorine, nitration is directed to the C6 and C3 positions. The position C3 is ortho to fluorine and meta to bromine. The position C6 is ortho to the hydroxyl group. The strong activating effect of the hydroxyl group should favor substitution at C6. However, steric hindrance from the adjacent fluorine at C2 may direct some substitution to the C3 position. Therefore, a mixture of isomers, including the desired 3-nitro product and the 6-nitro isomer, is likely, necessitating chromatographic purification.

Reactivity Profile

- **Nucleophilic Aromatic Substitution (S_NAr):** The fluorine atom, being ortho to the strongly electron-withdrawing nitro group, is highly activated towards S_NAr. This position is the most likely site for displacement by nucleophiles (e.g., amines, alkoxides), a key reaction in building more complex molecules. The C-F bond is more susceptible to S_NAr than the C-Br bond due to fluorine's potent inductive effect, which stabilizes the Meisenheimer complex intermediate.^[6]
- **Cross-Coupling Reactions:** The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.^[9] This allows for the formation of C-C and C-N bonds, providing a gateway to a diverse range of derivatives.

- **Reduction of Nitro Group:** The nitro group can be readily reduced to an aniline (amino group) using standard conditions (e.g., SnCl_2 , $\text{H}_2/\text{Pd-C}$, or iron in acetic acid). This transformation opens up another avenue for functionalization, such as diazotization or amide bond formation.

Spectral Characterization

Predicting the spectral data is essential for confirming the structure of the synthesized compound.

Technique	Predicted Spectral Features
^1H NMR	Two aromatic protons are expected, appearing as doublets or doublet of doublets due to H-H and H-F coupling. The phenolic -OH proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
^{13}C NMR	Six distinct aromatic carbon signals are expected. The carbon bearing the nitro group will be shifted significantly downfield. Carbon-fluorine coupling (^1JCF , ^2JCF , etc.) will be observed, which is characteristic.
IR Spectroscopy	- O-H stretch: Broad band around $3200\text{-}3500\text{ cm}^{-1}$. - Aromatic C-H stretch: $\sim 3100\text{ cm}^{-1}$. - Asymmetric N-O stretch: Strong band around $1520\text{-}1560\text{ cm}^{-1}$. - Symmetric N-O stretch: Strong band around $1340\text{-}1380\text{ cm}^{-1}$. - C-F stretch: Strong band around $1200\text{-}1250\text{ cm}^{-1}$. - C-Br stretch: $500\text{-}600\text{ cm}^{-1}$.
Mass Spec (EI)	The molecular ion peak (M^+) should be visible, along with a characteristic $\text{M}+2$ peak of nearly equal intensity due to the natural abundance of bromine isotopes (^{79}Br and ^{81}Br). Fragmentation would likely involve the loss of NO_2 , OH, and halogen atoms.

Applications in Drug Discovery and Chemical Biology

Halogenated and nitrated phenols are valuable building blocks in medicinal chemistry.^{[5][10]} The unique combination of functional groups in **4-bromo-2-fluoro-3-nitrophenol** makes it a promising intermediate for several reasons:

- **Scaffold for Synthesis:** It provides a rigid phenolic scaffold with multiple, distinct points for diversification through S_NAr, cross-coupling, and nitro-group reduction.
- **Role of Fluorine:** The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate pK_a and lipophilicity.^[9] ^[11]
- **Bioisosteric Replacement:** The phenol moiety can act as a bioisostere for other hydrogen-bond donors.
- **Versatile Intermediate:** This compound can serve as a precursor to various biologically active motifs, including substituted anilines, biaryl compounds, and ethers, which are prevalent in pharmaceuticals.^[12]

Safety and Handling

While a specific Safety Data Sheet (SDS) for **4-bromo-2-fluoro-3-nitrophenol** is not available, the hazard profile can be inferred from closely related compounds.

- **GHS Hazard Statements (Predicted):** Based on isomers like 2-bromo-4-fluoro-5-nitrophenol^[2] and other bromonitrophenols^{[13][14]}, the following hazards are anticipated:
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H332: Harmful if inhaled.

- H335: May cause respiratory irritation.
- Handling Precautions:
 - Handle in a well-ventilated area, preferably in a chemical fume hood.[15]
 - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[14][16]
 - Avoid formation of dust and aerosols.[15]
 - In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.[14][16]
 - Store in a cool, dry place, sealed in a tightly closed container.

Conclusion

4-Bromo-2-fluoro-3-nitrophenol represents a synthetically valuable, albeit under-documented, chemical entity. By applying fundamental principles of organic chemistry and leveraging data from its isomers, we can confidently predict its properties, devise a viable synthetic strategy, and anticipate its utility as a versatile intermediate in medicinal chemistry and materials science. Its rich functionality, combining a reactive fluorine for SNAr, a bromine for cross-coupling, a reducible nitro group, and a phenolic hydroxyl, makes it a powerful building block for the synthesis of complex molecular architectures. Researchers and drug development professionals should view this compound as a strategic tool for introducing key structural motifs and fluorine-based property modulation into novel therapeutic agents.

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